molecular formula C23H23N5OS B2804082 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 832680-30-5

1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B2804082
CAS RN: 832680-30-5
M. Wt: 417.53
InChI Key: XIKAAKSNEMQNJO-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

A general approach for the synthesis of indole derivatives involves the use of efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties . For example, chromenol and 3,4-dihydroquinoline-based indole cores have been synthesized .


Molecular Structure Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

Scientific Research Applications

Biological Evaluation and Potential Therapeutic Uses

Cholinesterase Inhibitors

Derivatives of 1,2,4-triazole and triazolothiadiazine, which share structural similarities with the compound , have been synthesized and evaluated as cholinesterase inhibitors. These compounds, including ones with indole and triazole functionalities, have shown inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating conditions like Alzheimer's disease (Mohsen, 2012).

Antimicrobial Agents

New triazole and triazolothiadiazine derivatives, which include indole groups, have been synthesized as novel antimicrobial agents. These compounds have shown significant antimicrobial activity against a variety of microorganisms, indicating their potential in developing new antimicrobial therapies (Kaplancikli et al., 2008).

Anticancer Properties

A study on 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety revealed their cytotoxic effects against human melanoma, breast cancer, and pancreatic cancer cell lines. This research indicates the potential of such compounds in cancer treatment, especially in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).

Synthesis and Structural Analysis

Synthetic Pathways

Research on the preparation and functionalization of triazolyl and quinoline derivatives has contributed to the understanding of synthetic routes that could potentially apply to the synthesis of "1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline." Such studies provide insights into the reactivity and modification possibilities of these compounds for various scientific applications (Milićević et al., 2020).

Characterization and Analysis

Detailed structural characterization through techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling has been performed on triazolyl-indole derivatives. These studies are crucial for understanding the structural basis of the biological activities and potential applications of compounds similar to the one (Boraei et al., 2021).

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that they could interact with a variety of biological targets.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the synthesis and study of new indole derivatives, such as the one you mentioned, could be a promising direction for future research.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-2-27-22(18-14-24-19-11-5-4-10-17(18)19)25-26-23(27)30-15-21(29)28-13-7-9-16-8-3-6-12-20(16)28/h3-6,8,10-12,14,24H,2,7,9,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKAAKSNEMQNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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